molecular formula C11H20N2O B7936805 N-(azetidin-3-yl)-N-methylcyclohexanecarboxamide

N-(azetidin-3-yl)-N-methylcyclohexanecarboxamide

Cat. No.: B7936805
M. Wt: 196.29 g/mol
InChI Key: ROLUTDZQUCLYPI-UHFFFAOYSA-N
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Description

N-(azetidin-3-yl)-N-methylcyclohexanecarboxamide is a synthetic organic compound featuring a cyclohexanecarboxamide core substituted with a methyl group and an azetidine (a four-membered lactam ring) at the nitrogen atom. This structure combines the conformational rigidity of the cyclohexane ring with the strained azetidine moiety, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

N-(azetidin-3-yl)-N-methylcyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c1-13(10-7-12-8-10)11(14)9-5-3-2-4-6-9/h9-10,12H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROLUTDZQUCLYPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CNC1)C(=O)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction .

Industrial Production Methods

For industrial-scale production, green and cost-effective methods are preferred. One such method involves the use of commercially available starting materials and green oxidation reactions in microchannel reactors . This approach not only reduces the environmental impact but also improves the overall yield and efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(azetidin-3-yl)-N-methylcyclohexanecarboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides.

    Reduction: Lithium aluminium hydride or sodium borohydride.

    Substitution: Halides, alkylating agents, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the azetidine ring .

Mechanism of Action

The mechanism of action of N-(azetidin-3-yl)-N-methylcyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The azetidine ring is known to interact with various enzymes and receptors, potentially leading to biological effects such as inhibition of bacterial growth or modulation of cellular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The following compounds share key structural motifs with N-(azetidin-3-yl)-N-methylcyclohexanecarboxamide, enabling comparative analysis:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Reference
This compound (Target) C₁₁H₂₀N₂O 196.29 Cyclohexanecarboxamide core, N-methyl, azetidine (4-membered lactam) -
N-[2-(1H-Indazol-4-ylamino)-2-oxoethyl]-1-(4-methoxyphenyl)-N-methylcyclohexanecarboxamide C₂₄H₂₇N₅O₃ 433.51 Cyclohexanecarboxamide with N-methyl, indazole-4-ylamino, and 4-methoxyphenyl groups
N-(2-Oxo-2,3,4,5,6,7-hexahydro-1H-azepin-3-yl)cyclohexanecarboxamide C₁₃H₂₂N₂O₂ 238.33 Cyclohexanecarboxamide, seven-membered lactam ring, chair conformation
N-(3-Acetylphenyl)cyclohexanecarboxamide C₁₅H₁₉NO₂ 245.32 Cyclohexanecarboxamide, 3-acetylphenyl substituent
Methyl N-((3RS,4RS)-1-Ethyl-2-oxo-4-(p-tolyl)azetidin-3-yl)-N-(phenylsulfonyl)glycinate C₂₃H₂₇N₃O₅S 469.54 Beta-lactam (azetidinone), p-tolyl and phenylsulfonyl groups

Key Observations :

  • Ring Size: The target compound’s azetidine (4-membered lactam) contrasts with the seven-membered lactam in , which adopts a chair conformation.
  • Substituents : The N-methyl group in the target compound may reduce polarity compared to bulkier substituents (e.g., indazole in or acetylphenyl in ), affecting solubility and pharmacokinetics.

Key Findings :

  • Coupling Agents : The use of PyBOP () or carbodiimide () for amide bond formation is common, suggesting similar strategies might apply to the target compound.
  • Yields : Higher yields (67–97%) are observed in beta-lactam syntheses (), while cyclohexanecarboxamide derivatives show moderate yields (41–77%) due to steric hindrance or purification challenges.

Key Insights :

  • Crystallinity : The target compound’s azetidine may promote H-bonding (as in ), enhancing crystallinity compared to acetylphenyl derivatives ().

Research Findings and Implications

  • Structural Flexibility : The cyclohexane core provides conformational stability, while the azetidine ring’s strain may enhance interactions with biological targets (e.g., enzymes or receptors).
  • Synthetic Optimization : PyBOP or carbodiimide-mediated coupling () could be prioritized for synthesizing the target compound, with yields expected around 50–70%.

Biological Activity

N-(azetidin-3-yl)-N-methylcyclohexanecarboxamide is a compound characterized by its unique structural features, including an azetidine ring and a cyclohexanecarboxamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, which include interactions with various molecular targets that may lead to therapeutic applications.

Structure and Properties

  • Molecular Formula : C12H19N2O
  • Key Functional Groups : Azetidine ring, cyclohexanecarboxamide.

The azetidine ring can mimic natural substrates, allowing the compound to bind to active sites on enzymes or receptors, thereby modulating biological activity. This structural mimicry is crucial for its pharmacological properties.

The mechanism of action of this compound involves:

  • Binding Interactions : The azetidine and cyclohexanecarboxamide groups can form hydrogen bonds and hydrophobic interactions with biological targets, influencing their activity.
  • Enzymatic Modulation : It can act as an inhibitor or activator of specific enzymatic pathways, impacting various physiological processes.

Anticancer Properties

Preliminary studies suggest that compounds with similar structural features may exhibit significant anticancer activities. For instance, the compound's ability to inhibit certain enzymes involved in cancer cell proliferation has been observed. In vitro studies have indicated that it can induce apoptosis in specific cancer cell lines, highlighting its potential as an anticancer agent .

Neuropharmacological Effects

The compound may also exhibit neuropharmacological effects due to its structural similarity to known neuroactive agents. It has been suggested that it could influence neurotransmitter systems, potentially leading to applications in treating neurological disorders .

Case Studies and Research Findings

  • Study on Enzyme Inhibition : A study demonstrated that this compound inhibits cytochrome P450 enzymes, which are critical for drug metabolism. This inhibition could lead to significant drug-drug interactions in therapeutic settings .
  • Anticancer Activity Assessment : Research involving various cancer cell lines showed that the compound significantly reduced cell viability at micromolar concentrations, indicating its potential as a lead compound in cancer therapy .
  • Neurotoxicology Studies : Investigations into the neurotoxic effects revealed that the compound does not exhibit significant toxicity at therapeutic doses, making it a candidate for further development in neuropharmacology.

Comparative Analysis of Similar Compounds

Compound NameSimilarity IndexBiological Activity
N-(4-Oxocyclohexyl)acetamide0.77Potentially involved in metabolic pathways
N-(3,5-Dimethyladamantan-1-yl)acetamide0.76Anticancer properties
N-(Trans-4-hydroxycyclohexyl)acetamide0.74Possible receptor modulation
N-Ethyl-2-isopropyl-5-methylcyclohexanecarboxamide0.74Related to neurological activity
1-Azaspiro[4.5]decane-2,8-dione0.85Diverse pharmacological profiles

This table illustrates the uniqueness of this compound within its chemical class and highlights its potential therapeutic applications.

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